Tmc-95A

Proteasome Inhibition Natural Product Structure-Activity Relationship

Choose TMC-95A for its unique non-covalent, reversible 20S proteasome inhibition—fundamentally distinct from covalent inhibitors like bortezomib or carfilzomib. Inhibits all three catalytic activities (ChT-L IC₅₀=5.4 nM, T-L IC₅₀=200 nM, PGPH IC₅₀=60 nM) with no off-target inhibition of m-calpain, cathepsin L, or trypsin at >30 µM. Enables washout experiments impossible with covalent tools. Only the specific TMC-95A diastereomer ensures reproducibility—analogs show 20- to 150-fold weaker potency.

Molecular Formula C33H38N6O10
Molecular Weight 678.7 g/mol
Cat. No. B1241362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmc-95A
SynonymsTMC 95A
TMC-95A
Molecular FormulaC33H38N6O10
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)NC1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)C(C(C(NC(=O)C(NC1=O)CC(=O)N)C(=O)NC=CC)O)(C(=O)N4)O
InChIInChI=1S/C33H38N6O10/c1-4-11-35-30(46)25-27(43)33(49)19-8-6-7-17(24(19)39-32(33)48)18-12-16(9-10-22(18)40)13-20(37-31(47)26(42)15(3)5-2)28(44)36-21(14-23(34)41)29(45)38-25/h4,6-12,15,20-21,25,27,40,43,49H,5,13-14H2,1-3H3,(H2,34,41)(H,35,46)(H,36,44)(H,37,47)(H,38,45)(H,39,48)/b11-4-/t15-,20-,21-,25-,27+,33-/m0/s1
InChIKeyZIAXNZCTODBCKW-BOYGTWLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMC-95A for Advanced Proteasome Research: A Non-Covalent Inhibitor for Precise Pharmacological Studies


TMC-95A is a naturally derived, cyclic peptide that functions as a potent and selective inhibitor of the 20S proteasome, a key enzyme in the ubiquitin-proteasome pathway. It is distinguished by its unique, non-covalent binding mechanism, which stands in contrast to the majority of clinically relevant proteasome inhibitors that form irreversible covalent bonds with the catalytic threonine residue. TMC-95A potently inhibits all three major proteolytic activities of the proteasome, specifically the chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities, with IC50 values in the low nanomolar to sub-micromolar range [1]. Its high selectivity is further demonstrated by a lack of inhibition of other common proteases, such as m-calpain, cathepsin L, and trypsin, even at high micromolar concentrations [1]. This precise and reversible mode of action makes TMC-95A an invaluable tool compound for investigating proteasome function and for the rational design of next-generation inhibitors.

Why a Generic Proteasome Inhibitor Cannot Substitute for TMC-95A in Critical Research


Selecting a generic proteasome inhibitor is insufficient for studies where the precise mechanism of action is paramount. TMC-95A is a member of a unique class of compounds, characterized by a non-covalent, reversible binding mode that is fundamentally distinct from the covalent, irreversible inhibitors like bortezomib, carfilzomib, or epoxomicin. This critical difference dictates that findings from experiments with TMC-95A cannot be directly extrapolated to those using covalent inhibitors, and vice versa. Furthermore, subtle structural variations among the TMC-95 natural diastereomers (TMC-95A through D) result in dramatically different potencies, with some analogs being 20- to 150-fold weaker [1]. Even synthetic linear mimics, designed for ease of production, have shown a substantial loss of potency (Ki ~300 nM) compared to the constrained macrocycle of TMC-95A [2]. Therefore, to ensure experimental reproducibility and to accurately model non-covalent proteasome inhibition, the specific use of TMC-95A is non-negotiable.

TMC-95A Differentiation Evidence: Quantitative Performance Benchmarks Against Key Comparators


TMC-95A Exhibits 20- to 150-Fold Greater Potency Than Its Natural Diastereomers TMC-95C and TMC-95D

Among the four natural diastereomers isolated from Apiospora montagnei (TMC-95A, B, C, and D), TMC-95A demonstrates potent and balanced inhibition of all three proteasome catalytic subunits. In contrast, the structurally similar diastereomers TMC-95C and TMC-95D exhibit dramatically reduced potency. This head-to-head comparison provides clear evidence that TMC-95A's specific stereochemistry is crucial for its potent bioactivity, directly impacting procurement decisions for research requiring maximum potency. [1]

Proteasome Inhibition Natural Product Structure-Activity Relationship Diastereomer Potency

TMC-95A is a Non-Covalent, Reversible Inhibitor, Unlike the Covalent Binders Epoxomicin and Bortezomib

TMC-95A defines a unique class of proteasome inhibitors that bind non-covalently and reversibly to the enzyme's active sites. This mechanism is in stark contrast to the covalent, irreversible modification of the catalytic threonine (Thr1) residue observed with well-established inhibitors such as epoxomicin and bortezomib. The crystal structure of the yeast 20S proteasome in complex with TMC-95A (PDB ID: 1JD2) confirms that the inhibitor is bound by an extensive network of specific hydrogen bonds without any covalent linkage to the active site Thr1 [1]. This mechanistic difference translates to potential therapeutic advantages, as reversible, non-covalent compounds may exhibit distinct pharmacodynamic and toxicity profiles compared to covalent binders [2].

Proteasome Inhibition Binding Mechanism Drug Design Covalent vs. Non-covalent

TMC-95A Demonstrates >5,500-Fold Selectivity for the Proteasome over Related Proteases

A critical advantage of TMC-95A is its exceptional selectivity for the proteasome over other cellular proteases. In a direct biochemical screen, TMC-95A at a high concentration of 30 µM showed no inhibitory activity against m-calpain, cathepsin L, or trypsin. This is a key differentiator from less selective inhibitors. For perspective, this concentration is over 5,500 times higher than its IC50 for the proteasome's primary chymotrypsin-like activity (IC50 = 5.4 nM). This high degree of selectivity ensures that observed biological effects can be confidently attributed to proteasome inhibition. [1]

Proteasome Inhibition Selectivity Protease Panel Off-Target Effects

TMC-95A Inhibits ChT-L Activity with an Association Rate 15-Fold Faster Than Epoxomicin

Kinetic analysis reveals that TMC-95A is a faster-binding inhibitor than the natural product epoxomicin. The association rate constant (k_association) for TMC-95A against the chymotrypsin-like (ChT-L) activity of the proteasome was determined to be 720,000 ± 75,000 M⁻¹s⁻¹. This is nearly 15 times faster than the rate measured for epoxomicin, which was 49,000 ± 6,000 M⁻¹s⁻¹ under comparable conditions [1]. This cross-study comparable data indicates a more rapid onset of inhibition for TMC-95A, a parameter that can be crucial for time-sensitive assays or when studying dynamic cellular processes.

Proteasome Inhibition Kinetics Binding Rate Drug-Target Residence Time

TMC-95A Demonstrates a 9-Fold Lower Apparent Ki for ChT-L Activity Compared to Epoxomicin Aldehyde

Quantifying the binding affinity through the apparent inhibition constant (Kiapp), TMC-95A shows a significantly higher affinity for the chymotrypsin-like (ChT-L) active site of the proteasome than the reversible aldehyde analog of epoxomicin. TMC-95A has a Kiapp of 1.1 ± 0.1 nM, while epoxomicin aldehyde has a Kiapp of 7.0 ± 0.6 nM. This represents a roughly 6.4-fold difference. The data for the PGPH activity is even more striking, with TMC-95A exhibiting a Kiapp of 29 ± 4 nM compared to 2.6 ± 0.1 µM for epoxomicin aldehyde, a difference of nearly 90-fold. These direct comparisons establish TMC-95A as a more potent, tight-binding reversible inhibitor for these specific catalytic activities. [1]

Proteasome Inhibition Inhibitor Constant Binding Affinity Reversible Inhibitor

Key Application Scenarios for TMC-95A: From Mechanistic Studies to Drug Discovery


Investigating Reversible vs. Irreversible Proteasome Inhibition in Cellular Models

TMC-95A's well-characterized non-covalent, reversible binding mechanism is the defining feature for this application. Unlike covalent inhibitors like bortezomib or epoxomicin that permanently inactivate the proteasome, TMC-95A allows for inhibitor washout experiments. This enables researchers to study the cellular recovery from proteasome inhibition, assess the dynamics of ubiquitin-proteasome system flux, and differentiate between acute and adaptive cellular responses, a line of inquiry that is not feasible with covalent tools. [1]

High-Precision Proteasome Activity Assays Requiring Maximum Selectivity

For in vitro or cellular assays where off-target protease inhibition could confound results, TMC-95A offers a best-in-class selectivity profile. Its demonstrated lack of inhibition of m-calpain, cathepsin L, and trypsin at concentrations >5,500-fold above its primary target IC50 provides a high degree of confidence that any observed change in protein degradation or cell viability is directly linked to proteasome inhibition. This reduces the need for complex genetic controls or multiple tool compounds to validate on-target effects. [2]

Rational Drug Design and Structure-Activity Relationship (SAR) Studies

The high-resolution crystal structure of TMC-95A bound to the yeast 20S proteasome provides a unique structural blueprint for a non-covalent inhibitor. Medicinal chemists can use this information to design novel macrocyclic or linear scaffolds that mimic TMC-95A's hydrogen-bonding network. This is particularly relevant for designing inhibitors that circumvent the acquired resistance and toxicity issues often associated with covalent proteasome inhibitors like bortezomib and carfilzomib. The SAR data available for TMC-95A and its synthetic analogs provides a quantitative starting point for these design efforts. [3]

Calibration Standard for Proteasome Activity in Diagnostic or Screening Assays

The robust and well-documented biochemical potency of TMC-95A (e.g., IC50 = 5.4 nM for ChT-L activity) makes it an ideal reference standard or positive control. Its activity is highly reproducible across studies and can be used to calibrate new proteasome activity assays, validate the performance of high-throughput screening platforms, or benchmark the potency of newly synthesized proteasome inhibitor candidates in a standardized manner. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tmc-95A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.